Product packaging for Damirone A(Cat. No.:CAS No. 138683-66-6)

Damirone A

Cat. No.: B14268779
CAS No.: 138683-66-6
M. Wt: 216.24 g/mol
InChI Key: NWBAIJSXHACZNH-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics within Marine Natural Products

Pyrroloiminoquinone alkaloids are classified based on their core chemical scaffold, the tricyclic pyrrolo[4,3,2-de]quinoline system, which features a fused pyrrole (B145914) ring and an iminoquinone moiety. researchgate.netresearchgate.netsajs.co.za This structural motif is central to the diverse compounds within this class, including makaluvamines, tsitsikammamines, and discorhabdins. researchgate.netmdpi.comresearchgate.netencyclopedia.pubnih.gov Damirones, including Damirone A, are often recovered as ortho-quinone analogs of makaluvamines. mdpi.comencyclopedia.pub

These alkaloids are predominantly isolated from marine sponges, particularly those belonging to the families Latrunculiidae and Acarnidae. encyclopedia.pubsajs.co.za While sponges are the most common source, pyrroloiminoquinones and related structures have also been reported in other marine organisms like ascidians, as well as from myxomycetes, hydroids, terrestrial fungi, and marine actinobacteria. researchgate.netencyclopedia.pub

The basic structural framework of pyrroloiminoquinone alkaloids is presented below:

Core Structure FeatureDescription
Tricyclic SystemPyrrolo[4,3,2-de]quinoline
Key MoietiesPyrrole ring fused to an iminoquinone moiety
Related Compound ClassesMakaluvamines, Tsitsikammamines, Discorhabdins
Damirone Structural RelationOrtho-quinone analogs of makaluvamines

Historical Overview of this compound Discovery and Isolation

This compound was first reported as a natural product isolated from marine sources. nih.gov It has been specifically found in sponges such as Zyzzya fuliginosa, Spongosorites species, and other Zyzzya species. nih.gov this compound, along with other damirones and makaluvamines, was isolated from the Australian marine sponge Z. fuliginosa. nih.govresearchgate.net The isolation of pyrroloiminoquinone compounds from marine sponges typically involves extraction from the sponge material. sajs.co.za

The structural elucidation of these complex compounds often relies on spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. sajs.co.za The first total syntheses of this compound and Damirone B were achieved starting from 6,7-dimethoxyindole. researchgate.netresearchgate.net

Key details regarding the discovery and isolation of this compound are summarized below:

Aspect of Discovery/IsolationDetails
Primary Source OrganismsZyzzya fuliginosa, Spongosorites sp., Zyzzya sp. nih.gov
Organism TypeMarine sponges nih.gov
Isolation ProcessExtraction from sponge material sajs.co.zanih.gov
Structural ElucidationSpectroscopic methods, including NMR spectroscopy sajs.co.za
Early SynthesisTotal synthesis achieved from 6,7-dimethoxyindole for this compound/B. researchgate.netresearchgate.net

This compound possesses the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . nih.gov Its PubChem Compound ID (CID) is 2946. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B14268779 Damirone A CAS No. 138683-66-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138683-66-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,7-dimethyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione

InChI

InChI=1S/C12H12N2O2/c1-13-4-3-7-6-14(2)11-10(7)8(13)5-9(15)12(11)16/h5-6H,3-4H2,1-2H3

InChI Key

NWBAIJSXHACZNH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CN(C3=C2C1=CC(=O)C3=O)C

Origin of Product

United States

Isolation, Structural Elucidation, and Natural Occurrence of Damirone a

Isolation from Marine Biological Sources

Sponge Genera as Producers of Damirone A (e.g., Zyzzya fuliginosa, Damiria sp.)

This compound is primarily isolated from marine sponges. encyclopedia.pub Sponges are known to produce a wide array of secondary metabolites, many of which exhibit significant biological activities. sajs.co.za The pyrroloiminoquinone alkaloids, including the damirones, are frequently recovered from sponges belonging to the order Poecilosclerida. encyclopedia.pub

Notably, the sponge genus Zyzzya , particularly the species Zyzzya fuliginosa , is a well-documented producer of this compound and related compounds. nih.govnih.gov Initial isolations of makaluvamines, which are structurally related to damirones, were from Z. fuliginosa collected near the Makaluva Islands in Fiji. nih.gov Subsequent studies on Z. fuliginosa from various locations have consistently yielded damirones and other pyrroloiminoquinones. encyclopedia.pubnih.gov

Another significant genus is Damiria , from which the "damirone" name is derived. Sponges of this genus are also recognized sources of these compounds. The isolation of these alkaloids often involves extraction of the sponge material with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. nih.gov Other sponge genera that have been found to produce damirones and related pyrrolo-ortho-quinones include Crambe, Latrunculia, Spongosorites, and Smenospongia. nih.gov

Geographical Distribution of this compound-Producing Organisms

The geographical distribution of marine organisms that produce this compound is widespread, reflecting the broad distribution of the source sponges. These sponges are found in both temperate and tropical waters.

Pyrroloiminoquinones have been isolated from sponges in various regions, including:

The Indo-Pacific: This region is a particularly rich source, with Zyzzya species being routinely found to produce these compounds. nih.gov Collections from Fiji and Pohnpei, Micronesia, have yielded a variety of makaluvamines and damirones. nih.govnih.gov

South Africa: The coastal waters of South Africa are home to several latrunculid sponge species that produce a diverse array of pyrroloiminoquinones. sajs.co.zamdpi.com While tsitsikammamines and discorhabdins are prominent, related compounds are also found.

Australia: A Zyzzya species from Australia has been reported to produce zyzzyanones along with makaluvamines and damirones. nih.gov

The wide geographical and phylogenetic distribution of organisms producing these related alkaloids has led to the hypothesis that microbial symbionts within the sponges may be involved in their biosynthesis. encyclopedia.pubnih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

The determination of the complex chemical structure of this compound relies on a combination of sophisticated analytical techniques. These methods provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement.

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., MS²)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.govbioanalysis-zone.com For this compound, HRMS provides the exact mass, which allows for the calculation of its molecular formula.

Tandem mass spectrometry (MS/MS or MS²) is employed to analyze the fragmentation patterns of the parent ion. researchgate.netresearcher.life This fragmentation provides valuable clues about the different structural components of the molecule. In the case of damirones and related pyrroloiminoquinones, specific fragmentation patterns can be diagnostic for the core ring system and the nature of its substituents. researchgate.net This technique helps to piece together the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. rsc.orgresearchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the complete carbon-hydrogen framework of this compound. nd.edunih.govwiley.com

Key NMR experiments and their contributions include:

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, X-ray crystallography provides the definitive three-dimensional structure, including the absolute configuration. wikipedia.orglibretexts.org This technique requires the compound to be in a crystalline form. libretexts.org

Chromatographic Separation and Purification Techniques

The isolation of this compound and related pyrroloiminoquinone alkaloids from their natural sources is a multi-step process heavily reliant on chromatographic techniques. mdpi.comnih.gov These methods are essential for separating the target compounds from complex mixtures obtained from marine sponges and other organisms. nih.govcolumn-chromatography.com The general workflow involves initial solvent extraction, followed by a series of chromatographic separations to achieve purification. scribd.comresearchgate.net

The initial step typically involves the extraction of the raw biological material (e.g., freeze-dried sponge tissue) with an appropriate solvent. nih.gov Common solvents used for extracting pyrroloiminoquinone alkaloids include methanol (B129727), ethanol (B145695), or mixtures such as methanol-chloroform (MeOH:CHCl₃). nih.gov After the initial extraction, the resulting crude extract is concentrated to yield a residue that contains a complex mixture of compounds. nih.gov

This crude extract is then subjected to various column chromatography techniques for fractionation. column-chromatography.comresearchgate.net Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.in The choice of stationary and mobile phases is critical for effective separation. agri.edu.tr For pyrroloiminoquinone alkaloids, a variety of column types have been employed. For instance, initial fractionation of an ethanol extract from a sponge has been performed on a Polychrome-1 (powdered Teflon) column, eluting with a gradient of water to ethanol. nih.gov Another common stationary phase is Sephadex LH-20, which is often used for size-exclusion chromatography of natural products. nih.gov

Following initial column chromatography, the resulting fractions are often further purified using High-Performance Liquid Chromatography (HPLC). nih.gov HPLC provides higher resolution and is a powerful tool for separating structurally similar alkaloids. agri.edu.tr Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is frequently used. nih.gov The separation is achieved by forcing the solvent mixture through a column packed with small particles under high pressure. agri.edu.tr Throughout the process, Thin-Layer Chromatography (TLC) is commonly used to monitor the separation progress and analyze the purity of the collected fractions. researchgate.netbnmv.ac.in

The table below summarizes the chromatographic techniques and conditions reported for the separation and purification of this compound and related pyrroloiminoquinone alkaloids.

Table 1: Chromatographic Techniques for Pyrroloiminoquinone Alkaloid Purification

Technique Stationary Phase Mobile Phase/Eluent Purpose Reference
Column Chromatography Polychrome-1 (Teflon) Water to Ethanol (gradient) Initial fractionation of crude extract nih.gov
Column Chromatography Sephadex LH-20 Chloroform-Ethanol-Trifluoroacetic acid (3:1:0.1%) Further purification of fractions nih.gov
Column Chromatography Silica Gel Chloroform-Methanol-Water (70:30:1) Isolation of flavonoid fractions from plant extracts iosrjournals.org
Reverse Phase Flash Chromatography C18 Sep-Pak Water to Methanol (gradient) Initial separation of alkaloids from crude extract nih.gov

Chemical Synthesis and Synthetic Strategies for Damirone a

Total Syntheses of Damirone A and its Congeners

The total synthesis of this compound and other members of the pyrroloiminoquinone family, such as the batzellines and makaluvamines, has been a significant focus of synthetic organic chemistry. researchgate.netrsc.orgclockss.org These efforts have led to the development of various strategies to assemble the characteristic tricyclic framework. Early total syntheses of this compound and its isomer damirone B were achieved starting from precursors like 6,7-dimethoxyindole. researchgate.net A notable approach accomplished the synthesis of batzelline C and isobatzelline C in eight or nine steps starting from indole-3-carboxaldehyde, and also reported the synthesis of this compound. researchgate.netclockss.org

A highly efficient and divergent strategy has been developed that provides access to 16 different natural products within the pyrroloiminoquinone class, including this compound, B, and C, all in eight or fewer steps in the longest linear sequence. chemrxiv.orgacs.org This approach highlights the power of a unified strategy in rapidly generating a library of complex natural products. acs.org

Regioselective and Stereoselective Synthesis of the Pyrrolo[4,3,2-de]quinoline Skeleton

The construction of the central pyrrolo[4,3,2-de]quinoline skeleton is the cornerstone of any synthesis of this compound. Achieving the correct regiochemistry and, where applicable, stereochemistry is paramount. Various methods have been employed to build this tricyclic system, often starting from substituted quinolines or indoles. acs.orgacs.org

One strategy involves the transformation of a 6,7-dimethoxy-4-methylquinoline (B7901174) into a 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline intermediate. acs.org This is achieved through a sequence of nitration, conversion of the methyl group to a protected aldehyde, reduction of the nitro group and the pyridine (B92270) ring, followed by acid-catalyzed cyclization to form the pyrrole (B145914) ring. acs.orgacs.org Another powerful approach utilizes a palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives to furnish the pyrroloquinoline core with high regioselectivity. koreascience.kr

Stereoselective syntheses have also been developed, particularly for more complex analogues. These methods include Brønsted acid-catalyzed [4+2]-heterocyclization reactions and N-heterocyclic carbene-catalyzed stereoselective syntheses to create functionalized pyrrolo[3,2-c]quinolines, a related scaffold. researchgate.netamazonaws.com

Key Methodologies: Benzyne-Mediated Cyclization, Larock Indole (B1671886) Synthesis, and Oxidative Spirocyclization

Several key chemical reactions have proven instrumental in the synthesis of this compound and its congeners. These powerful methodologies enable the efficient construction of the complex and highly functionalized core structure.

Benzyne-Mediated Cyclization: A one-pot benzyne-mediated cyclization–functionalization reaction has been a particularly effective method for constructing the pyrrolo[4,3,2-de]quinoline skeleton. researchgate.netrsc.orgresearchgate.net This cascade process involves generating a benzyne (B1209423) intermediate from a suitably substituted indoline (B122111) derivative, which then undergoes an intramolecular cyclization to form the tricyclic core. rsc.org This method has been successfully applied to the total synthesis of a range of pyrroloquinoline alkaloids, including batzelline C, isobatzelline C, and makaluvone. researchgate.netdntb.gov.ua The utility of zirconocene-stabilized benzyne complexes has also been explored in the synthesis of polysubstituted indolines, a related strategy. acs.orgmdpi.com

Larock Indole Synthesis: The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, has emerged as a key strategic element in a highly divergent approach to the pyrroloiminoquinone alkaloids. chemrxiv.orgacs.orgwikipedia.org This reaction allows for the rapid assembly of a key methoxy-pyrroloiminoquinone intermediate. researchgate.netchemrxiv.org From this central intermediate, various natural products can be accessed through selective functionalization, such as methylation, O-demethylation to form the o-quinone of the damirones, or displacement of the methoxy (B1213986) group with amines to form makaluvamines. chemrxiv.orgacs.org This strategy represents the first application of the Larock disconnection in the synthesis of this class of alkaloids. acs.org

Oxidative Spirocyclization: While more commonly associated with the synthesis of the more complex discorhabdin alkaloids, oxidative spirocyclization is a key transformation within this family of compounds. researchgate.netmdpi.com This reaction, often mediated by hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), is used to form the spirocyclic core of the discorhabdins from pyrroloiminoquinone precursors. researchgate.netresearchgate.net The diastereoselective version of this reaction has been crucial for achieving stereocontrolled total syntheses. researchgate.netresearchgate.net Challenges associated with this reaction, especially on highly functionalized and labile substrates, inform the broader difficulties in manipulating these intricate molecular architectures. mdpi.com

Challenges in Constructing Labile and Highly Strained Scaffolds

The synthesis of this compound and, even more so, its intricate congeners like the discorhabdins, is fraught with challenges related to the stability of the molecular scaffolds. mdpi.com The discorhabdins, for example, possess a highly strained N,S-acetal skeleton which is known to be labile. researchgate.net

Synthetic approaches must carefully consider the reaction conditions to avoid decomposition of sensitive intermediates. For instance, the final deprotection steps to reveal the natural product can be problematic. In the synthesis of discorhabdin A, the lability of a highly functionalized N,S-acetal intermediate required the use of very mild reaction conditions for the final debenzylation step. mdpi.com Similarly, oxidative coupling reactions on electron-rich phenolic compounds can lead to complex mixtures if not carefully controlled, due to the high reactivity of the reagents towards multiple functional groups present in the molecule. mdpi.com These challenges underscore the delicate nature of these marine alkaloids and the high level of synthetic precision required for their construction.

Formal Syntheses and Synthetic Approaches

In addition to total syntheses, several formal syntheses of this compound and B have been reported. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. These studies provide alternative and often more efficient routes to key building blocks.

One such formal synthesis involves the preparation of 1,3,4,5-tetrahydro-5-methyl-1-(4-methylphenylsulphonyl)-pyrrolo[4,3,2-de]quinoline-7,8-dione, an o-quinone intermediate that was previously transformed into this compound and B. researchgate.net Another significant contribution is the development of synthetic routes starting from 6,7-dimethoxy-4-methylquinoline, which constitutes formal total syntheses of damirones A and B, among other related alkaloids like batzelline C and makaluvamine D. acs.orgacs.org These approaches focus on the efficient construction of the core tricyclic system, which can then be elaborated to the final natural products. acs.org A divergent strategy employing a Larock indole synthesis also leads to formal syntheses of several pyrroloiminoquinone alkaloids. chemrxiv.org

Semi-synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis, which involves the chemical modification of natural products, is a powerful tool for generating analogues of this compound for structure-activity relationship studies. These studies allow researchers to probe which parts of the molecule are essential for its biological activity.

For example, makaluvamine J, a related natural product, can be isolated in larger quantities and used as a starting material for the semi-synthesis of other analogues. google.com This approach can generate derivatives that may have improved properties over the parent compound.

N-Alkylation and Acetylation Studies

The nitrogen atoms within the pyrrolo[4,3,2-de]quinoline core are key handles for chemical modification. N-alkylation and N-acetylation reactions are common strategies used to create analogues. chemrxiv.orgchemrxiv.org The Friedel-Crafts reaction provides the fundamental principles for alkylation and acylation of aromatic systems. libretexts.orgopenstax.orgmasterorganicchemistry.com

In the context of a divergent total synthesis, the selective methylation of either the imine-like nitrogen or the pyrrole nitrogen of a key intermediate is a critical step that allows access to different classes of the pyrroloiminoquinone alkaloids. chemrxiv.orgacs.org Acetylation studies have also been performed. For instance, the semi-synthesis of 9-N-acetyl makaluvamine A and 9-N-acetyl makaluvamine B has been reported. google.com These modifications can significantly impact the biological profile of the compounds. A one-pot desilylation/bisacetylation sequence has also been utilized in the synthesis of precursors to these alkaloids. chemrxiv.org

Halogenation and Other Substituent Modifications

The chemical scaffold of this compound has been the subject of various modifications, with a particular focus on halogenation, to explore the synthesis of new derivatives and understand their chemical properties. Research has demonstrated that the pyrroloiminoquinone core of this compound is amenable to the introduction of halogen substituents, leading to the formation of novel chlorinated, brominated, and iodinated analogs.

Semisynthetic approaches starting from the more abundant natural product, this compound, have been successfully employed to create halogenated derivatives. nih.gov For instance, two new pyrroloiminoquinone alkaloids, 6-chlorothis compound and 6-bromothis compound, were synthesized from this compound. nih.gov The structures of these new compounds were confirmed using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov These semisynthetic studies have suggested that the formation of chlorinated alkaloids may occur through a non-enzymatic conjugate halide substitution reaction. nih.gov

Further studies have explored the direct halogenation of related pyrroloiminoquinone systems. While direct halogenation of the iminoquinone framework of the damirones had not been extensively studied, electrophilic introduction of halogens onto the enaminone portion of damirone structures is a known strategy. acs.org For example, the chlorination of Damirone C to produce batzelline D has been documented. acs.orgresearchgate.net Additionally, the treatment of makaluvamine I with N-bromosuccinimide (NBS) in methanol (B129727) resulted in the formation of makaluvamine N. acs.org

In the context of total synthesis, halogenated precursors have been utilized to generate this compound analogs. One synthetic route involved the 8-chlorination of a precursor molecule, which was then converted through several steps into a chlorine-substituted 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline. acs.orgfigshare.com This intermediate serves as a building block for chlorinated pyrroloiminoquinones.

Interestingly, the introduction of an iodine substituent has also been observed during synthetic procedures. In the synthesis of Damirone C, the use of sodium iodide (NaI) for demethylation, followed by an aqueous workup, led to the isolation of a significant amount of 6-iodo-damirone C. acs.org It is proposed that this reaction likely proceeds through the air oxidation of the iodide anion. acs.org

The following table summarizes the findings from various research efforts on the halogenation of this compound and related compounds.

Table 1: Halogenation Reactions on this compound and Related Pyrroloiminoquinones

Starting Material Reagent(s) and Conditions Product Research Finding Citation(s)
This compound Semisynthetic approach 6-chlorothis compound Successful synthesis and structural elucidation of a novel chlorinated derivative. nih.gov
This compound Semisynthetic approach 6-bromothis compound Successful synthesis and structural elucidation of a novel brominated derivative. nih.gov
Damirone C Modified literature conditions for chlorination Batzelline D Demonstrates the feasibility of direct chlorination on the iminoquinone framework. acs.orgresearchgate.net
Makaluvamine I NBS in methanol Makaluvamine N Shows the utility of NBS for the bromination of related pyrroloiminoquinones. acs.org
6,7-Dimethoxy-4-methylquinoline derivative 8-Chlorination followed by further conversions Chlorine-substituted 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline Highlights the use of halogenated precursors in the synthesis of pyrroloiminoquinone alkaloids. acs.orgfigshare.com
Damirone C precursor NaI-mediated demethylation with aqueous workup 6-iodo-damirone C Unintentional iodination observed, likely via air oxidation of iodide. acs.org

Structure Activity Relationship Sar Investigations of Damirone a and Analogues

Correlating Structural Motifs with Biological Potency

Research has identified several structural motifs that are critical for the biological potency of Damirone A and its analogues, particularly against cancer cell lines like PANC-1 (human pancreatic cancer). researchgate.netresearchgate.net

The tricyclic pyrrolo[4,3,2-de]quinoline core is a fundamental feature of this compound and related compounds. mdpi.com The conjugation within this ABC-ring system is a significant contributor to their biological activity. researchgate.netgoogle.com This extended system of alternating double and single bonds influences the molecule's electronic properties and its ability to interact with biological targets. Studies have shown that maintaining this conjugation is crucial for maximizing cytotoxic potency. researchgate.netresearchgate.net Compounds with a fully formed pyrroloiminoquinone core generally exhibit at least moderate cytotoxicity, whereas related compounds with an altered core are often less active or inactive. mdpi.com

The presence of a positive charge in the C-ring of the pyrroloiminoquinone core is another key determinant of biological activity. researchgate.netgoogle.comresearchgate.net This positive charge, often resulting from a quaternary nitrogen, enhances the molecule's interaction with biological targets. mdpi.com

Furthermore, the nature of substituents on the B-ring significantly impacts potency. Specifically, the inclusion of a 4-ethyl phenol (B47542) or 4-ethyl phenol acetate (B1210297) substituent off the B-ring has been shown to be important for maximizing potency against PANC-1 cancer cells. researchgate.netgoogle.com For instance, makaluvamine J, which possesses both a charged C-ring and a 4-ethylphenol (B45693) substituent, is the most potent against PANC-1 cells among a series of related compounds. google.comgoogleapis.com The substitution pattern at N-9 is a key structural feature, with a lipophilic side chain at this position being significant for growth inhibitory activity against PANC-1 cells. nih.govresearchgate.net In contrast, analogues lacking a substituent at N-9 showed significantly lower cytotoxicity. researchgate.netresearchgate.net Interestingly, while the 4-ethylphenol group was initially thought to be critical, subsequent studies have shown that other moieties, such as 2-phenethyl and 2-(1H-indol-3-yl)ethyl groups, can also confer potent cytotoxicity, suggesting that a hydroxyl group at the side chain terminal is not an absolute requirement. nih.gov

The following table summarizes the cytotoxicity of various this compound analogues against PANC-1 and KB3-1 cell lines, highlighting the influence of different substituents.

CompoundN-5 SubstituentN-9 SubstituentPANC-1 IC₅₀ (µM)KB3-1 IC₅₀ (µM)Selectivity Index
Makaluvamine J (1) Me4-hydroxyphenethyl0.0460.24.3
23 Mephenethyl0.0270.311.1
24 Me2-(1H-indol-3-yl)ethyl0.0290.3813.1
25 Allyl-1.81.81
26 Benzyl-1.71.71
27 Allyl4-hydroxyphenethyl0.0420.041
28 Benzyl4-hydroxyphenethyl0.0380.041.1
Data sourced from a study on the synthesis and biological evaluation of makaluvamine J and its analogs. mdpi.comnih.gov

Impact of N-Methylation Patterns on Biological Activity Profiles

The pattern of N-methylation on the pyrroloiminoquinone core has a profound impact on the biological activity profile of these alkaloids. acs.org The ability to selectively methylate the imine and pyrrole (B145914) nitrogens is critical for understanding their therapeutic potential. acs.orgchemrxiv.org

Studies have shown that N-methylation significantly affects the antimalarial activity of these compounds, with those bearing N-methylated iminium functions displaying the greatest potency. acs.orgchemrxiv.org Specifically, imine N-methylated makaluvamines and their analogues have been identified as extremely potent antiprotozoal agents. acs.org For example, methylation of the N-5 position to create a quaternary nitrogen is important, as demethylation at this position leads to a significant decrease in potency. mdpi.com Conversely, methylation at the N-1 position has a negative effect on activity. mdpi.com These findings underscore the importance of controlling the N-methylation pattern to fine-tune the biological activity of this compound derivatives. nih.gov

Rational Design Principles for this compound Derivatives with Enhanced Activity

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with improved therapeutic properties. gardp.org The goal is to create analogues with enhanced activity, increased selectivity, and reduced toxicity. gardp.org

Key principles for the rational design of potent this compound derivatives include:

Maintaining the conjugated pyrrolo[4,3,2-de]quinoline core. google.com

Incorporating a positive charge in the C-ring. google.com

Optimizing the substituent at the N-9 position with lipophilic side chains. nih.govresearchgate.net

Strategic methylation, particularly at the N-5 imine position, while avoiding methylation at the N-1 pyrrole position. mdpi.comacs.org

Following these principles, researchers have synthesized novel analogues with enhanced potency and selectivity. For instance, a tryptamine (B22526) analog of makaluvamine J showed more potent cytotoxicity against PANC-1 cells and enhanced selectivity over other cancer cell lines. nih.govnih.gov This demonstrates the power of rational design in optimizing the therapeutic potential of this class of compounds.

Computational and Theoretical Approaches in SAR Analysis

Computational and theoretical methods are increasingly being used to complement experimental SAR studies. researchgate.net These approaches provide valuable insights into the molecular interactions that govern biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. pensoft.netplos.org This allows for the visualization of potential binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. plos.org For this compound and its analogues, molecular docking studies can help to elucidate how different structural modifications affect their binding affinity to biological targets like DNA topoisomerase II. researchgate.net

Binding energy calculations provide a quantitative measure of the strength of the interaction between a ligand and its receptor. researchgate.netwikipedia.org These calculations can be used to rank a series of analogues based on their predicted binding affinity, helping to prioritize compounds for synthesis and biological testing. nih.gov Theoretical studies on this compound and related compounds have investigated their structural and electronic properties, including electron affinities and reduction potentials, and how these are affected by complexation with cations. researchgate.net Such computational approaches are invaluable tools in the rational design of more effective this compound-based therapeutics. wisc.edu

Electrostatic Potential Mapping and Conformational Analysis

Computational chemistry provides powerful tools for understanding the three-dimensional properties of molecules and their electronic landscapes, which are crucial for their interaction with biological targets. For this compound and its analogues, electrostatic potential (ESP) mapping and conformational analysis offer insights into the structural features that govern their biological activity.

Electrostatic Potential Mapping

An electrostatic potential map is a three-dimensional representation that illustrates the charge distribution of a molecule. libretexts.org It is a valuable tool for predicting a molecule's reactive behavior and its potential for intermolecular interactions. wuxiapptec.com The map is generated by calculating the electrostatic potential energy at different points on the molecule's electron density surface. libretexts.orgwuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

Comparative analysis with related compounds, such as Damirone C and Batzelline D, highlights how structural modifications alter the electronic landscape. researchgate.net These subtle changes in charge distribution across the molecular surface can significantly impact the binding affinity of the molecule to its biological target, thereby influencing its activity profile.

Table 1. Key Features from Electrostatic Potential (ESP) Mapping of this compound and Analogues.
CompoundKey Electrostatic FeatureImplication for Reactivity
This compoundStrong negative potential (electron-rich) region around the quinone oxygens. researchgate.netLikely hydrogen bond acceptor sites; potential for interaction with positively charged residues or metal ions in a biological target. researchgate.net
This compoundDelocalized electron density across the fused pyrroloquinoline core.Contributes to stacking interactions (e.g., with DNA bases or aromatic amino acid residues).
Analogues (general)Substituent-induced changes in the ESP map.Modifications can fine-tune the electronic properties to enhance binding affinity and selectivity.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org These different arrangements have varying potential energies, and the most stable, lowest-energy conformation is generally the most populated. orgosolver.comupenn.edu Understanding the preferred conformation of a molecule is essential as the three-dimensional shape is a primary determinant of its ability to fit into a receptor's binding site.

Table 2. Conformational Considerations for this compound and Analogues.
Structural FeatureConformational ConsiderationImplication for SAR
Pyrrolo[4,3,2-de]quinoline CoreLargely planar, rigid structure.Provides a stable scaffold for substituent orientation and potential stacking interactions. researchgate.net
N-5 Substituents (in analogues)Rotation of the N-5 alkyl group can influence the molecule's steric profile. mdpi.comA modest alkyl group at this position has been found to improve selectivity against certain cancer cells. mdpi.comresearchgate.net
N-9 Substituents (in analogues)The conformation of lipophilic side chains at N-9 affects their spatial orientation relative to the core. researchgate.netThe presence and nature of a lipophilic side chain at N-9 are significant for cytotoxic activity. mdpi.com

Molecular and Cellular Mechanisms of Action of Damirone a

Enzyme Target Modulation and Inhibition

Damirone A has been shown to interact with and inhibit the activity of several crucial enzymes involved in cellular processes. These interactions are central to its biological effects.

Topoisomerase II Inhibition

Topoisomerase II is a vital nuclear enzyme that plays a critical role in managing DNA topology, which is essential for processes like DNA replication, transcription, and chromosome segregation. mdpi.com By blocking the activity of topoisomerase II, certain agents can induce cell death, a mechanism exploited by some cancer therapies. cancer.gov Pyrroloiminoquinone alkaloids, the class to which this compound belongs, have been identified as inhibitors of topoisomerase II. researchgate.netescholarship.org The makaluvamines, which are structurally related to the damirones, have demonstrated potent cytotoxicity against human colon tumor cells and have been shown to inhibit topoisomerase II in vitro. researchgate.netresearchgate.net This inhibition may be mediated through intercalation into DNA and the induction of single-stranded breaks. researchgate.netresearchgate.net While direct studies on this compound's specific interaction are part of a broader class effect, the activity of related compounds suggests this is a likely mechanism of its cytotoxic action.

Other Enzyme Interactions (e.g., α-amylase, α-glucosidase inhibition)

Beyond its effects on topoisomerase II, the broader class of alkaloids, which includes this compound, has been investigated for the inhibition of other enzymes, such as α-amylase and α-glucosidase. researchgate.net These enzymes are key players in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. mdpi.comnih.govwikipedia.org Inhibiting these enzymes can help control postprandial hyperglycemia, a primary concern in the management of diabetes mellitus. mdpi.commdpi.comfrontiersin.org

α-Amylase: This enzyme initiates the hydrolysis of large polysaccharides into smaller oligosaccharides. rsc.orgbioassaysys.com

α-Glucosidase: This enzyme, located in the brush border of the small intestine, further breaks down oligosaccharides into glucose and other monosaccharides. wikipedia.orgfrontiersin.org

While specific inhibitory data for this compound against α-amylase and α-glucosidase is not extensively detailed in the provided context, the known antidiabetic effects of alkaloids are often attributed to the inhibition of these enzymes. researchgate.net

Nucleic Acid Interactions (e.g., Direct DNA Damage)

The interaction of pyrroloiminoquinones with DNA is a significant aspect of their mechanism of action. researchgate.net Damage to DNA is a fundamental cause of cancer. icr.ac.uk Such damage can manifest as strand breaks or chemical alterations to the DNA structure. wikipedia.org The cytotoxicity of some quinone compounds, like menadione, has been linked to their ability to induce DNA strand breaks. nih.gov This damage is often mediated by the generation of free radical intermediates. nih.gov

For pyrroloiminoquinones, reductive activation can lead to in vitro DNA damage. researchgate.net This process, however, does not always correlate with the compound's ability to intercalate with DNA. researchgate.net The presence of unrepaired lesions in DNA can disrupt replication, leading to mutations and genomic instability, which are hallmarks of cancer. crcm-marseille.fr

Cellular Pathway Modulation

This compound and related compounds can influence critical cellular pathways that regulate cell life and death, as well as movement and invasion.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. abcam.cnteachmeanatomy.info It can be initiated through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. abcam.cnwikipedia.orgnih.gov The anticancer properties of many compounds, including various alkaloids, are linked to their ability to induce apoptosis in cancer cells. researchgate.netnih.govmdpi.com

The intrinsic pathway is triggered by internal stimuli like DNA damage or biochemical stress, leading to the release of mitochondrial proteins. teachmeanatomy.infonih.gov The extrinsic pathway is initiated by external signals binding to death receptors on the cell surface. teachmeanatomy.infowikipedia.orgnih.gov While the specific apoptotic pathways triggered by this compound are not fully elucidated, related pyrroloiminoquinones are known to induce apoptosis, suggesting a similar mechanism for this compound. researchgate.net

Anti-migratory and Anti-invasive Mechanisms

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.gov Compounds that can inhibit these processes, known as migrastatics, are of significant interest in cancer therapy. nih.gov Some marine-derived alkaloids have been shown to restrain cell migration and invasion. nih.gov For instance, motuporamines, another class of marine alkaloids, inhibit the in vitro invasion of basement membranes by various tumor cells by inducing cytoskeletal changes and hindering the activation of proteins crucial for adhesion and invasion. nih.gov Amlodipine has also demonstrated anti-migratory and anti-invasive effects on lung cancer cells in vitro. dovepress.com Although direct evidence for this compound is limited, the anti-migratory and anti-invasive potential exhibited by other alkaloids suggests this could be a component of its anticancer activity. researchgate.net

Modulation of Hypoxia-Related Pathways (e.g., HIF-1α, VEGF)

The cellular response to low oxygen conditions, or hypoxia, is a critical factor in the progression of various diseases, including cancer. This response is primarily orchestrated by the hypoxia-inducible factors (HIFs), with HIF-1α being a key regulator. researchgate.net Under hypoxic conditions, HIF-1α stabilization and subsequent translocation to the nucleus lead to the activation of numerous genes involved in angiogenesis, cell survival, and metabolic adaptation. researchgate.netresearchgate.net A crucial downstream target of HIF-1α is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis. researchgate.netijbs.com

Research into the pyrroloiminoquinone class of alkaloids, to which this compound belongs, has revealed a significant mechanism of action involving the modulation of these hypoxia-related pathways. While direct studies on this compound's specific interaction with HIF-1α are limited, extensive research on closely related pyrroloiminoquinone alkaloids provides a strong basis for its mechanism.

A key finding is that pyrroloiminoquinone alkaloids function as inhibitors of the HIF-1α pathway by disrupting the protein-protein interaction between HIF-1α and its transcriptional coactivator, p300. acs.orgnih.govnih.gov This interruption is crucial because the recruitment of p300 by HIF-1α is an essential step for the transcription of hypoxia-response genes. acs.org By preventing this association, these compounds effectively reduce HIF-related transcription, thereby inhibiting the cellular response to hypoxia. acs.orgnih.govaacrjournals.org

This inhibition of HIF-1α activity has a direct impact on its downstream targets, most notably VEGF. Studies have demonstrated that at the downstream HIF-1α target level, pyrroloiminoquinone alkaloids significantly decrease VEGF secretion. acs.orgnih.govnih.gov For instance, in LNCaP prostate cancer cells, the pyrroloiminoquinone alkaloid Discorhabdin H led to a significant decrease in VEGF secretion at non-cytotoxic concentrations. acs.orgnih.gov This reduction in VEGF is a direct consequence of the upstream inhibition of the HIF-1α/p300 interaction.

The inhibitory effects of these compounds on HIF-1α transcriptional activity have been observed in various cancer cell lines, including HCT 116 colon cancer cells and LNCaP prostate cancer cells, indicating a potentially broad applicability of this mechanism. acs.orgnih.govnih.gov It is noteworthy that these effects often occur at concentrations that are not directly cytotoxic, suggesting a more specific modulation of the hypoxia pathway rather than general toxicity. acs.orgnih.govnih.gov

The table below summarizes the inhibitory activity of several pyrroloiminoquinone alkaloids, structurally related to this compound, on HIF-1α transcriptional activity in different cancer cell lines.

Identification of Pharmacological Targets

The pharmacological investigation of this compound and its related pyrroloiminoquinone alkaloids has identified several key molecular targets, with the most prominent being Topoisomerase II . researchgate.netacs.org Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Inhibition of Topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cells, which is a hallmark of cancer.

Numerous studies have demonstrated that makaluvamines, which are structurally similar to this compound, exhibit potent inhibitory activity against Topoisomerase II. researchgate.netacs.org This activity is believed to be a primary mechanism behind their observed cytotoxicity against various human tumor cell lines, including the HCT-116 human colon cancer cell line. acs.org The interaction with Topoisomerase II may be mediated by the intercalation of these compounds into DNA, leading to single-stranded breaks. acs.org

In addition to Topoisomerase II, the disruption of the HIF-1α/p300 protein-protein interaction has been identified as a significant pharmacological target for this class of compounds. acs.orgnih.govaacrjournals.org As detailed in the previous section, by binding to and disrupting this complex, pyrroloiminoquinone alkaloids prevent the transcription of hypoxia-inducible genes, thereby inhibiting angiogenesis and tumor progression. acs.orgaacrjournals.org

Preclinical Pharmacological Efficacy of Damirone a

In Vitro Bioactivity Spectrum

The in vitro bioactivity of Damirone A has been explored across several domains, primarily as part of broader screenings of pyrroloiminoquinone alkaloids. These studies provide a general understanding of its potential, though often highlighting the superior potency of related compounds.

This compound has been identified as a constituent from marine sponges of the genus Zyzzya and has been included in cytotoxicity screening campaigns against various cancer cell lines. escholarship.orgresearchgate.net Specifically, it was part of a panel of nine makaluvamines and three damirones tested for efficacy against the human pancreatic cancer cell line, PANC-1. escholarship.orgresearchgate.netgoogle.com

While detailed IC₅₀ data for many of its analogues, such as Makaluvamine J (IC₅₀ = 54 nM against PANC-1) and Damirone D (IC₅₀ = 3.4 μM against PANC-1), have been published, specific IC₅₀ values for this compound against PANC-1 and the ovarian cancer cell line OVCAR-5 are not detailed in the primary literature reviewed. escholarship.orgresearchgate.netresearchgate.netnih.gov General reviews of the pyrroloiminoquinone class note that compounds with the damirone core structure have generally demonstrated significantly less activity or inactivity against mammalian cell lines when compared to related compounds like makaluvamines, which possess a different core structure. mdpi.com

Table 1: Cytotoxicity Profile of this compound and Related Compounds

Compound Cell Line Reported IC₅₀ (µM) Source(s)
This compound PANC-1 Data not available in reviewed literature escholarship.orggoogle.com
This compound OVCAR-5 Data not available in reviewed literature google.com
Damirone D PANC-1 3.4 nih.gov
Makaluvamine A PANC-1 0.45 nih.gov
Makaluvamine J PANC-1 0.054 researchgate.net

The pyrroloiminoquinone class of alkaloids is recognized for its anti-protozoal potential. researchgate.netresearchgate.netchemrxiv.orgacs.org Inspired by early reports of activity against the malaria parasite, several studies have assayed these compounds against various strains of Plasmodium falciparum and species of the related protozoan parasite Babesia. researchgate.netchemrxiv.orgescholarship.org These investigations have identified several potent compounds, particularly imine N-methylated makaluvamines, which exhibit low-nanomolar IC₅₀ values against both malaria and babesiosis-causing parasites. acs.orgescholarship.org

However, while the broader class of compounds to which this compound belongs has established anti-protozoal activity, specific IC₅₀ values or efficacy data for this compound against P. falciparum or Babesia species have not been detailed in the reviewed scientific literature. researchgate.netchemrxiv.orgescholarship.org

This compound is a member of the pyrroloiminoquinone alkaloids, a class of compounds known to possess a wide spectrum of biological activities. researchgate.netmdpi.com Reviews of this chemical family indicate that these compounds, including damirones, exhibit antimicrobial, antifungal, and antiviral properties. mdpi.comontosight.airesearchgate.net One source specifically notes that this compound can act as an antimicrobial agent against a range of bacteria and fungi, and as an antiviral agent with the potential to inhibit certain viruses. ontosight.ai Despite these general classifications, specific data such as Minimum Inhibitory Concentration (MIC) values and the precise spectrum of susceptible bacterial, fungal, or viral strains for this compound are not provided in the surveyed literature.

Table 2: General Antimicrobial, Antifungal, and Antiviral Activity of the Pyrroloiminoquinone Class

Activity Type General Finding for the Class Specific Data for this compound Source(s)
Antimicrobial Exhibited Reported, but without specific data mdpi.comontosight.ai
Antifungal Exhibited Reported, but without specific data mdpi.comontosight.ai

| Antiviral | Exhibited | Reported, but without specific data | mdpi.comontosight.ai |

In addition to cytotoxic and anti-infective properties, the pyrroloiminoquinone class of compounds has been reported to possess other biological activities. mdpi.comresearchgate.net Specifically, reviews of the compound class have shown that they exhibit both neuromodulatory and antioxidant activities. mdpi.comresearchgate.net This suggests a potential for these molecules to interact with pathways related to neurological function and oxidative stress. However, specific studies detailing the neuromodulatory or antioxidant capacity of this compound itself, including quantitative measures of efficacy, are not available in the reviewed literature.

In Vivo Efficacy Assessments in Preclinical Models

The transition from in vitro findings to in vivo efficacy is a critical step in preclinical drug development, typically involving animal models to assess a compound's therapeutic potential in a whole-organism system. antineo.frnih.govmdpi.comresearchgate.net

While numerous pyrroloiminoquinone alkaloids have been evaluated for in vitro cytotoxicity, only the most potent candidates typically advance to in vivo preclinical testing. researchgate.net The scientific literature detailing the screening of this compound and its analogues indicates that more potent compounds, such as certain makaluvamines, were prioritized for further preclinical evaluation. escholarship.orgresearchgate.net A review of available studies indicates that no data has been published regarding the in vivo antitumor efficacy of this compound in preclinical models.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Damirone D
Makaluvamine A

Preclinical in vivo Anti-parasitic Animal Models

The broader class of pyrroloiminoquinone alkaloids, to which this compound belongs, has been a subject of interest for anti-parasitic drug discovery. Some compounds within this family have undergone in vivo evaluation. For instance, makaluvamine G, isolated from the marine sponge Zyzzya sp., demonstrated an ability to lower blood levels of Plasmodium berghei in treated mice compared to untreated controls, without inducing observable toxic effects at the administered dose. mdpi.com Similarly, some discorhabdin compounds, which are related pyrroloiminoquinones, were tested in P. berghei-infected mice, although they proved to be toxic. chemrxiv.org

However, a review of the scientific literature indicates a lack of specific preclinical in vivo studies investigating the anti-parasitic efficacy of this compound in animal models. While related compounds have been assessed, dedicated in vivo research to determine the activity of this compound against parasitic infections such as malaria or babesiosis has not been reported.

Future Directions and Broader Research Implications of Damirone a

Advanced Synthetic Approaches for Enhanced Chemical Diversity

Future synthetic efforts for Damirone A and its analogs will likely focus on creating a wider range of structurally diverse compounds to explore and refine their biological activities. acs.orgescholarship.orgchemrxiv.org Divergent synthesis strategies are particularly promising, allowing for the creation of numerous derivatives from a common intermediate. acs.orgescholarship.orgchemrxiv.org One such approach could involve a streamlined route to the core pyrroloiminoquinone (PIQ) structure, which can then be selectively modified at various positions, such as the imine-like or pyrrole (B145914) nitrogens. acs.orgescholarship.orgchemrxiv.org This would enable the generation of a library of this compound analogs with varied substituents, which is crucial for establishing detailed structure-activity relationships (SAR).

Key synthetic strategies that could be employed include:

Larock Indole (B1671886) Synthesis: This method can provide rapid access to substituted tryptophol (B1683683) or tryptamine (B22526) derivatives, which are key precursors for the PIQ core. acs.orgescholarship.orgchemrxiv.org

Biomimetic Oxidative Cyclization: Inspired by the natural biosynthesis of these compounds, this approach simplifies the construction of the core ring system. acs.orgescholarship.orgchemrxiv.org

Late-Stage Functionalization: Developing methods to introduce functional groups at a late stage of the synthesis allows for the rapid diversification of complex molecules like this compound.

These advanced synthetic approaches will be instrumental in generating novel this compound analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Synthetic ApproachDescriptionPotential Application for this compound
Divergent SynthesisEnables the creation of multiple derivatives from a common intermediate.Generation of a library of this compound analogs for SAR studies. acs.orgescholarship.orgchemrxiv.org
Larock Indole SynthesisProvides rapid access to key precursors of the PIQ core.Efficient construction of the fundamental this compound scaffold. acs.orgescholarship.orgchemrxiv.org
Biomimetic Oxidative CyclizationMimics the natural formation of the pyrroloiminoquinone ring system.A more efficient and potentially scalable synthesis route. acs.orgescholarship.orgchemrxiv.org

Comprehensive Mechanistic Elucidation and Target Deconvolution

A critical area of future research is the precise identification of the molecular targets of this compound and the detailed elucidation of its mechanism of action. nih.govtandfonline.comnih.gov While pyrroloiminoquinones are known to exhibit a range of biological activities, including cytotoxicity against cancer cells, the specific proteins or pathways they interact with are often not fully understood. nih.govnih.gov

Target deconvolution strategies for this compound could include:

Affinity Chromatography: This technique uses a modified version of the bioactive compound to "fish" for its binding partners in cell lysates. creative-biolabs.com

Activity-Based Protein Profiling (ABPP): This approach employs chemical probes to tag and identify active enzymes that interact with the compound of interest. frontiersin.org

Computational Target Prediction: In silico methods can be used to predict potential protein targets based on the chemical structure of this compound and its similarity to known ligands. nih.govmdpi.com

Chemical Genetics: This approach involves studying how changes in gene expression affect a cell's sensitivity to the compound, thereby providing clues about its mechanism of action. tandfonline.com

A thorough understanding of this compound's molecular targets is essential for its development as a therapeutic agent and for minimizing off-target effects. nih.govtandfonline.comnih.gov

Development of Innovative Preclinical Models for Translational Research

To accurately predict the clinical efficacy of this compound, it is crucial to move beyond traditional two-dimensional cell cultures and utilize more sophisticated preclinical models that better recapitulate the complexity of human diseases. nih.govnih.govannualreviews.org The evaluation of marine alkaloids in animal models is a necessary step toward human clinical trials. nih.govnih.govresearchgate.net

Future preclinical testing of this compound should incorporate:

Three-Dimensional (3D) Cell Cultures and Organoids: These models more accurately mimic the in vivo environment, including cell-cell interactions and drug diffusion patterns. mdpi.com

Patient-Derived Xenograft (PDX) Models: In these models, tumor tissue from a patient is implanted into an immunodeficient mouse, providing a more personalized and predictive model of treatment response. jci.org

Humanized Mouse Models: These are mice that have been engineered to have components of a human immune system, which is particularly important for evaluating immunomodulatory effects of drug candidates. annualreviews.org

The use of these advanced preclinical models will provide more reliable data on the efficacy and potential toxicity of this compound, facilitating its translation from the laboratory to the clinic. jci.org

Preclinical ModelDescriptionRelevance for this compound Research
3D Cell Cultures/OrganoidsIn vitro models that better mimic the in vivo tumor microenvironment.More accurate assessment of cytotoxicity and drug penetration. mdpi.com
Patient-Derived Xenografts (PDX)Implantation of patient tumor tissue into immunodeficient mice.Personalized prediction of therapeutic response to this compound. jci.org
Humanized Mouse ModelsMice with a reconstituted human immune system.Evaluation of potential immunomodulatory effects of this compound. annualreviews.org

Exploration of this compound as a Chemical Probe for Biological Processes

The unique chemical structure and biological activity of this compound make it a potential candidate for development as a chemical probe. acs.orgnih.govnih.gov Chemical probes are small molecules used to study biological systems and pathways. acs.org By modifying this compound with reporter tags, such as fluorescent dyes or affinity labels, researchers can create tools to visualize and identify its interactions within a cell. researchgate.net

The development of this compound-based probes could enable:

Mapping Biochemical Pathways: Tracking the probe within a cell can help to elucidate the biological pathways in which it is involved. nih.gov

Identifying Novel Drug Targets: The proteins that interact with the probe can be identified, potentially revealing new targets for drug discovery. acs.org

Studying Protein Function: Probes can be used to selectively inhibit or activate specific proteins, allowing for the study of their function in a biological context.

The use of this compound as a chemical probe would not only advance our understanding of its own mechanism of action but could also provide valuable insights into fundamental biological processes.

Integration with Computational and Artificial Intelligence-Driven Drug Discovery Paradigms

The integration of computational methods and artificial intelligence (AI) is set to revolutionize natural product drug discovery, and this compound is no exception. nih.govresearchgate.netnih.govrsc.org These approaches can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities. nih.govresearchgate.netjddhs.comjddhs.comnih.gov

AI and computational approaches can be applied to this compound research in several ways:

Virtual Screening: AI algorithms can screen large virtual libraries of this compound analogs to identify those with the highest predicted activity against a specific target. nih.gov

Predictive Modeling: Machine learning models can be trained to predict the structure-activity relationships of this compound derivatives, guiding the design of more potent and selective compounds. innovationnewsnetwork.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties.

Target Prediction: As mentioned earlier, computational methods can help to identify the most likely biological targets of this compound. nih.govmdpi.com

By combining computational predictions with experimental validation, the discovery and development of this compound-based therapeutics can be made more efficient and cost-effective. researchgate.netjddhs.comjddhs.comnih.gov

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Damirone A from natural sources, and how can purity be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like HPLC or column chromatography. Purity is confirmed via spectroscopic methods (NMR, HRMS) and comparison with published spectral data . For reproducibility, document solvent ratios, column packing material, and elution gradients. A standardized protocol should include triplicate runs to verify consistency in retention times and peak resolution.

Q. Which in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway modulation) with appropriate positive/negative controls. Dose-response curves (0.1–100 μM) and IC50 calculations are critical. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis). Ensure cell lines are authenticated via STR profiling to avoid contamination artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses by comparing variables such as assay conditions (e.g., serum concentration, incubation time), compound solubility (use DMSO controls ≤0.1%), and batch-to-batch variability in compound synthesis. Statistical tools like ANOVA or mixed-effects models can identify confounding factors. Cross-validate findings with independent labs using blinded samples .

Q. What strategies optimize the synthetic yield of this compound analogues while maintaining stereochemical fidelity?

  • Methodological Answer : Employ computational modeling (e.g., DFT for transition-state analysis) to predict reaction pathways. Use chiral catalysts (e.g., BINOL-derived ligands) and monitor reactions via chiral HPLC. Document temperature, solvent polarity, and catalyst loading in triplicate. A table comparing yields under varying conditions is recommended:
ConditionYield (%)Purity (HPLC)Stereopurity (ee %)
Catalyst A, 25°C6298.599
Catalyst B, −10°C7897.295
Solvent: THF vs. DCM45 vs. 6896.0 vs. 97.890 vs. 94

Refer to for statistical reporting standards.

Q. How should researchers design experiments to elucidate this compound’s mechanism of action amid competing hypotheses?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with targeted knockdowns (CRISPR/Cas9). Use time-resolved assays to track early vs. late effects. For example, if mitochondrial dysfunction is hypothesized, measure ATP levels, ROS production, and mitochondrial membrane potential simultaneously. Conflicting hypotheses require Bayesian network analysis to prioritize pathways .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) for dose-response data. For heterogeneous populations, single-cell RNA sequencing coupled with clustering algorithms (t-SNE, UMAP) can identify subpopulations with divergent responses. Report confidence intervals and effect sizes per CONSORT guidelines .

Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

  • Methodological Answer : Standardize in vivo models (e.g., C57BL/6 mice, 8–10 weeks old) and use LC-MS/MS for plasma concentration measurements. Include covariates like fasting status and circadian rhythms in statistical models. Publish raw data in repositories like Zenodo for independent validation .

Ethical & Compliance Considerations

Q. What documentation is required for IRB approval when studying this compound in human-derived samples?

  • Methodological Answer : Submit protocols for informed consent, data anonymization, and sample storage (e.g., −80°C with audit trails). Include risk-benefit analyses and plans for incidental findings. Reference institutional guidelines (e.g., WHO’s “Handbook for Good Clinical Research Practice”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.